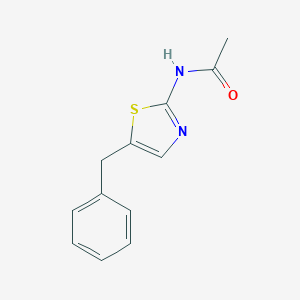

N-(5-benzyl-1,3-thiazol-2-yl)acetamide

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C12H12N2OS |

|---|---|

Poids moléculaire |

232.30 g/mol |

Nom IUPAC |

N-(5-benzyl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C12H12N2OS/c1-9(15)14-12-13-8-11(16-12)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14,15) |

Clé InChI |

KZYPHGNBSVPDHA-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=NC=C(S1)CC2=CC=CC=C2 |

SMILES canonique |

CC(=O)NC1=NC=C(S1)CC2=CC=CC=C2 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for N 5 Benzyl 1,3 Thiazol 2 Yl Acetamide and Structural Analogues

Strategies for the Construction of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is a foundational heterocyclic scaffold present in numerous biologically active compounds. analis.com.myresearchgate.net Its synthesis has been a central focus of organic chemistry, leading to the development of several robust methods. The most prominent of these is the Hantzsch thiazole (B1198619) synthesis, first described in 1887. synarchive.commdpi.com This method typically involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide-containing species such as thiourea, thioamides, or thiosemicarbazides. nih.govchemhelpasap.comresearchgate.net The Hantzsch synthesis is widely utilized due to its simplicity, high yields, and the ability to introduce a variety of substituents at the 2, 4, and 5-positions of the thiazole ring by judiciously choosing the starting materials. chemhelpasap.comtaylorandfrancis.com

Another classical and significant approach is the Cook-Heilbron thiazole synthesis. researchgate.net This reaction forms 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.govwikipedia.orgpharmaguideline.com When carbon disulfide is used, the reaction yields 5-amino-2-mercaptothiazoles. nih.govexpertsmind.com

Other notable methods include the Gabriel synthesis, which involves the thionation of α-acylaminoketones, and various other strategies that provide access to this important heterocyclic system. nih.govresearchgate.net The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

| Synthetic Strategy | Key Reactants | Typical Product | Key Advantages |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-Halocarbonyl compound + Thioamide/Thiourea | Substituted 1,3-Thiazoles | High yields, simple procedure, versatile for substitution at C2, C4, C5. chemhelpasap.comtaylorandfrancis.com |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide/Dithioacids | 5-Amino-1,3-thiazoles | Mild reaction conditions, provides access to 5-amino substituted thiazoles. nih.govwikipedia.org |

| Gabriel Thiazole Synthesis | α-Acylaminoketone | Substituted 1,3-Thiazoles | A standard approach for thiazole ring formation. researchgate.net |

Synthesis of the N-(5-benzyl-1,3-thiazol-2-yl)acetamide Core Structure

The assembly of the target compound, this compound, involves a multi-step process that first builds the substituted thiazole core, followed by the formation of the N-acetyl group.

Precursor Synthesis Approaches (e.g., from 2-amino-5-(R-benzyl)thiazoles and chloroacetyl chloride)

The primary precursor for the target molecule is 2-amino-5-benzylthiazole. This intermediate can be synthesized via established methods, such as the conversion of phenylacetaldehyde to 2-amino-5-benzylthiazole. mdpi.com Once the 2-amino-5-benzylthiazole core is obtained, the next step is the introduction of the acetamide (B32628) side chain.

A common strategy to achieve this is through an acylation reaction. For instance, reacting a 2-aminothiazole (B372263) derivative with chloroacetyl chloride in the presence of a base like potassium carbonate (K₂CO₃) can yield the corresponding chloroacetamide intermediate. mdpi.com This intermediate is then primed for further modification or conversion to the final acetamide.

Amide Bond Formation Techniques

The formation of the amide bond is one of the most frequently performed reactions in medicinal chemistry. hepatochem.comrsc.org For the synthesis of this compound, the final step involves creating an amide linkage between the 2-amino group of the thiazole precursor and an acetyl group.

This can be achieved by reacting 2-amino-5-benzylthiazole with an activated form of acetic acid. Common methods include:

Acid Chlorides: Using acetyl chloride or chloroacetyl chloride is a direct and often efficient method for acylation. mdpi.com

Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation between a carboxylic acid (acetic acid) and an amine (2-amino-5-benzylthiazole) under mild conditions. These reagents activate the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.net Widely used classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency. hepatochem.comrsc.org

Phosphonium and Aminium/Uronium Salts: Reagents like BOP-Cl, HATU, and HBTU are highly effective and are standard tools in peptide synthesis and medicinal chemistry. researchgate.net

The choice of method depends on the substrate's complexity and the need to avoid harsh reaction conditions that could compromise other functional groups on the molecule. hepatochem.com

Chemical Derivatization and Functionalization Approaches for Analogues

To explore the structure-activity relationships of this compound, chemists synthesize a variety of structural analogues by modifying different parts of the molecule.

Synthesis of N-Acylated 2-Amino-5-benzyl-1,3-thiazoles

A straightforward approach to creating analogues is to vary the acyl group attached to the 2-amino position. A series of N-acylated 2-amino-5-benzyl-1,3-thiazoles can be prepared by reacting the 2-amino-5-(R-benzyl)-1,3-thiazole precursors with different acid chlorides. nih.gov This reaction is typically carried out in a suitable solvent like dioxane with a base such as triethylamine to neutralize the HCl byproduct. nih.gov This method allows for the introduction of a wide range of aliphatic and aromatic acyl groups, enabling a systematic study of how this part of the molecule influences its properties.

| Amine Precursor | Acylating Agent | Resulting Functional Group |

|---|---|---|

| 2-Amino-5-benzyl-1,3-thiazole | Acetyl Chloride | N-Acetamide |

| 2-Amino-5-benzyl-1,3-thiazole | Benzoyl Chloride | N-Benzamide |

| 2-Amino-5-benzyl-1,3-thiazole | Propanoyl Chloride | N-Propanamide |

Introduction of Diverse Substituents onto the Benzyl (B1604629) Moiety

Another key strategy for generating analogues involves introducing various substituents onto the benzyl ring at the 5-position of the thiazole. This is most efficiently accomplished by using appropriately substituted starting materials in the initial thiazole ring synthesis. nih.gov For example, by starting with different substituted phenylacetaldehydes or benzyl bromides, a library of 2-amino-5-(R-benzyl)thiazoles can be generated, where 'R' represents one or more substituents on the phenyl ring.

Studies have demonstrated the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives with various substitutions on the phenyl ring, such as a 4-fluoro substituent. chapman.educhapman.edu These substituted precursors are then carried through the subsequent acylation steps to yield the final, functionalized analogues. This approach provides a powerful means to probe the effects of electronic and steric changes on the benzyl moiety.

Incorporation of Additional Heterocyclic Systems (e.g., piperazine, tetrazole, triazole)

The introduction of additional heterocyclic moieties, such as piperazine, tetrazole, and triazole, into the core structure of this compound can significantly alter its physicochemical properties and biological activity. While direct synthetic routes for the incorporation of these specific rings onto this compound are not extensively detailed in the literature, analogous synthetic strategies from related thiazole and thiadiazole chemistry can be extrapolated.

For instance, the synthesis of N-(5-benzyl-sulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide involves the reaction of a chloro-acetamido-thiadiazole precursor with piperidine. nih.gov A similar nucleophilic substitution reaction could be envisioned for the synthesis of piperazine-containing analogues of this compound.

The synthesis of tetrazole-containing analogues can be approached by reacting a nitrile precursor with an azide, a common method for tetrazole formation. For example, novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides have been synthesized from a 2-(5-phenyl-2H-tetrazole-2-yl)acetohydrazide intermediate. researchgate.net This suggests that a benzylthiazole precursor with a suitable functional group could be converted to a tetrazole-containing analogue.

Triazole moieties can be introduced through various cyclization reactions. For example, the synthesis of 1,2,4-triazole derivatives has been achieved through the reaction of thiosemicarbazide with appropriate reagents. uctm.edu The synthesis of N,N'-disubstituted benzimidazole (B57391) hybrid compounds containing triazole and thiadiazole heterocycles has also been reported, highlighting the versatility of these synthetic approaches. uctm.edu

Exploration of Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Palladium-Catalyzed Couplings)

Modern synthetic techniques offer significant advantages in terms of reaction times, yields, and sustainability.

Microwave-Assisted Synthesis: This technique has been successfully employed in the synthesis of various heterocyclic compounds, including thiazole and triazole derivatives. scispace.comnih.gov Microwave irradiation can significantly accelerate reaction rates, leading to higher yields in shorter timeframes compared to conventional heating methods. researchgate.netnih.gov For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives has been efficiently carried out using microwave assistance. scispace.comresearchgate.netresearchgate.net The application of microwave-assisted synthesis to this compound and its analogues could streamline their production. nih.gov

Palladium-Catalyzed Couplings: These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct examples for the synthesis of this compound using this method are not prominent, the principles are widely applicable in heterocyclic chemistry. For instance, palladium-catalyzed Hiyama cross-coupling reactions have been developed for the C2-arylation of pyrimidine derivatives, demonstrating the potential for creating specific substitutions on heterocyclic rings. semanticscholar.org Such cross-coupling strategies could be adapted to introduce the benzyl group or other substituents onto the thiazole ring of the target compound.

Analytical and Spectroscopic Characterization Methods in Synthetic Research

The structural confirmation of newly synthesized compounds like this compound and its analogues relies on a combination of analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a representative N-benzyl-substituted thiazolyl acetamide derivative, characteristic signals would include:

A singlet for the thiazole ring proton. chapman.edunih.gov

A doublet for the methylene protons of the benzyl group. chapman.edu

Multiplets in the aromatic region corresponding to the protons of the benzyl and any other aromatic rings. chapman.edumdpi.com

A broad singlet for the amide N-H proton. chapman.edu

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the acetamide group and the carbons of the thiazole and aromatic rings. mdpi.comscielo.br

Table 1: Representative ¹H NMR Spectral Data for a Thiazolyl N-Benzyl-Substituted Acetamide Derivative chapman.edu

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.81 | d | 9 |

| -NH | 7.65 | br | |

| Ar-H | 7.37 | m | |

| Ar-H | 7.33 | m | |

| Ar-H | 7.19 | m | |

| -CH-thiazole | 7.00 | s | |

| Ar-H | 6.93 | d | 8.8 |

| -CH₂ | 4.56 | d | 6 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. chapman.eduscielo.br

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the amide group. chapman.edumdpi.com

C=O stretching of the amide carbonyl group. chapman.edumdpi.com

C=N and C=C stretching of the thiazole and aromatic rings. chapman.edu

C-H stretching of the aromatic and aliphatic portions of the molecule. ekb.eg

Table 2: Characteristic IR Absorption Bands for this compound and Related Structures chapman.edumdpi.com

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide) | ~3300 |

| C=O Stretch (Amide) | ~1660-1710 |

| C=N Stretch (Thiazole) | ~1500-1600 |

| C=C Stretch (Aromatic) | ~1450-1600 |

Structure Activity Relationship Sar Studies of N 5 Benzyl 1,3 Thiazol 2 Yl Acetamide Derivatives

Impact of Substituents on the Benzyl (B1604629) Moiety on Biological Activity

Alterations to the benzyl group of N-(5-benzyl-1,3-thiazol-2-yl)acetamide derivatives have been shown to significantly impact their biological efficacy, particularly in the context of anticancer and kinase inhibitory activities.

The introduction of halogen atoms to the benzyl ring has been a key strategy in modulating the biological activity of this compound derivatives. Studies have shown that the position and nature of the halogen substituent are critical for activity. For instance, in a series of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives evaluated for Src kinase inhibitory activity, a 4-fluoro substitution on the benzyl ring led to a slight decrease in inhibitory activity compared to the unsubstituted analog. chapman.edu However, this 4-fluorobenzyl derivative exhibited significant inhibition of cell proliferation in breast carcinoma (BT-20) and leukemia (CCRF-CEM) cell lines, with 64-71% inhibition at a concentration of 50 µM. chapman.educhapman.edu

Furthermore, the presence of a 3,4-dichloro substitution on the benzyl ring also proved to be critical for anticancer activity. chapman.edu This dichlorinated analog demonstrated notable inhibition of cell proliferation, suggesting that electron-withdrawing groups at specific positions on the benzyl moiety can enhance cytotoxic effects. chapman.edu The SAR studies indicate that halogenation, particularly at the 4-position or a 3,4-disubstitution pattern, is a key determinant for the anticancer potential of these compounds. chapman.edu

| Compound | Substitution on Benzyl Ring | Src Kinase Inhibition (GI50 in NIH3T3/c-Src527F cells) | Src Kinase Inhibition (GI50 in SYF/c-Src527F cells) | % Inhibition of Cell Proliferation (BT-20) at 50 µM | % Inhibition of Cell Proliferation (CCRF-CEM) at 50 µM |

|---|---|---|---|---|---|

| Unsubstituted | None | 1.34 µM | 2.30 µM | 30-40% | 30-40% |

| 4-Fluorobenzyl derivative | 4-Fluoro | 1.49 µM | 2.51 µM | 64-71% | 64-71% |

| 3,4-Dichlorobenzyl derivative | 3,4-Dichloro | Data not available | Data not available | ~69% | Data not available |

| Compound | Substitution on Benzyl Ring | Src Kinase Inhibition (GI50 in NIH3T3/c-Src527F cells) | Src Kinase Inhibition (GI50 in SYF/c-Src527F cells) | % Inhibition of Cell Proliferation (BT-20 and CCRF-CEM) at 50 µM |

|---|---|---|---|---|

| Unsubstituted | None | 1.34 µM | 2.30 µM | 30-40% |

| 4-Methylbenzyl derivative | 4-Methyl | ~5.36 µM | ~9.20 µM | 61-71% |

The electronic effects of methoxy (B1213986) and nitro groups on the benzyl ring of thiazole-containing compounds have been shown to influence their biological activities. In a study of thiazole (B1198619) derivatives hybridized with an indole ring, the presence of a methoxy group on the phenyl ring attached to the thiazole was found to be a key factor for the compound's high cytotoxic activity against various cancer cell lines. mdpi.com Another study on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives revealed that a meta-methoxy substituent on the phenyl ring resulted in the most potent compound against a breast cancer cell line. nih.gov

Regarding nitro groups, the same study on thiadiazole derivatives showed that a nitro group at the ortho position of the phenyl ring led to acceptable cytotoxicity against glioblastoma and breast cancer cell lines. nih.gov When the nitro moiety was moved to the meta position, the best anticancer activity was observed against a prostate cancer cell line. nih.gov These findings suggest that the introduction of methoxy and nitro groups on the aromatic ring attached to the heterocyclic core can significantly modulate the anticancer properties of the compounds, with the position of the substituent playing a crucial role in determining the potency and selectivity of the biological response.

Influence of Modifications to the Acetamide (B32628) Linker

Modifications to the acetamide linker in this compound derivatives have been explored as a strategy to create novel hybrid molecules with altered biological activities. One such approach involves the hybridization of the thiazole scaffold with a pyridazinone ring through the amide linkage. mdpi.com In a study by Siddiqui et al., a series of pyridazinone-thiazole hybrids with an acetamide linker were synthesized and evaluated for their anticonvulsant activity. mdpi.com The derivative 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide demonstrated the highest activity in both electroshock and chemo-shock seizure tests. mdpi.com The structure-activity relationship analysis of these compounds indicated that the presence of electron-withdrawing groups, such as chloro, bromo, and fluoro, on the phenyl ring attached to the pyridazinone moiety resulted in enhanced seizure protection. mdpi.com This demonstrates that the acetamide linker can serve as a versatile point for chemical modification, allowing for the incorporation of other heterocyclic scaffolds to modulate the pharmacological profile of the parent compound.

Effect of Substitutions on the Thiazole Ring (e.g., Tert-butyl at position 4)

Substitutions on the thiazole ring of N-(thiazol-2-yl)-benzamide analogs, a class of compounds structurally related to this compound, have been shown to significantly influence their biological activity. In a study focused on the discovery of selective antagonists for the Zinc-Activated Channel (ZAC), the introduction of a tert-butyl group at the 4-position of the thiazole ring was found to be beneficial for the antagonist activity. semanticscholar.org This modification, which led to the compound N-(4-(tert-butyl)thiazol-2-yl)-3-flurobenzamide (TTFB), resulted in a potent ZAC antagonist. semanticscholar.org Conversely, very small changes to the substituents on the thiazole ring, such as replacing a 4-methyl group with a 4-ethyl group, or modifying a 5-methyl ester to a 5-ethyl ester, led to inactive analogs. semanticscholar.org The introduction of bulky aromatic or heteroaromatic substituents at the 4- and/or 5-positions of the thiazole ring also essentially eliminated the desired biological activity. semanticscholar.org These findings underscore the sensitivity of the biological activity to the nature and size of the substituents on the thiazole ring, with a tert-butyl group at the 4-position being a favorable modification for enhancing the antagonist potency in this particular series of compounds.

Contributions of Hybridization with Other Heterocyclic Scaffolds to Biological Activity

The strategy of molecular hybridization, which involves combining the this compound scaffold with other heterocyclic rings, has emerged as a powerful approach to generate novel compounds with diverse and often enhanced biological activities. This approach leverages the unique properties of different heterocyclic systems to create synergistic effects or to target multiple biological pathways.

One notable example is the hybridization with a furan ring. The synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides has been reported, and these compounds were evaluated for their anticancer activity against a panel of 60 human cancer cell lines. researchgate.net The results indicated that certain derivatives from this series exhibited high activity, demonstrating the potential of combining the furan and thiazole scaffolds for the development of new anticancer agents. researchgate.net

The 1,3,4-thiadiazole (B1197879) ring is another heterocyclic system that has been successfully hybridized with the thiazole core. The combination of these two heterocycles has been shown to be an essential requirement for cytotoxic activity in certain series of compounds. nih.gov For instance, N-(5-benzyl-sulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide and related derivatives have been synthesized and characterized. nih.gov Furthermore, studies on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivatives have revealed their potential as anticancer agents. nih.gov

Hybridization with nitrogen-containing heterocycles has also been extensively explored. The replacement of the pyridine (B92270) ring in the Src kinase inhibitor KX2-391 with a thiazole ring, resulting in N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, led to compounds that retained Src kinase inhibitory activities in the low micromolar range. chapman.educhapman.edu This indicates that the thiazole ring can serve as a viable bioisostere for the pyridine ring in this class of inhibitors.

The incorporation of an imidazole ring has also been investigated. A study describes the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides and their evaluation for antitumor properties. researchgate.net This suggests that the imidazole moiety, when combined with the this compound scaffold, can lead to compounds with potential anticancer applications.

Furthermore, hybridization with a 1,2,4-triazole ring has been shown to yield compounds with significant anticonvulsant properties. nih.gov Analogs containing the 1,2,4-triazole ring demonstrated the highest anticonvulsant activities in certain studies, highlighting the favorable contribution of this heterocycle to the neurological activity of the hybrid molecules. nih.gov

Finally, the fusion of a benzothiazole (B30560) moiety to the core structure has also been explored. The synthesis of compounds containing a benzothiazole ring linked to a thiazole has been reported, with some derivatives showing promising biological activities. researchgate.net This approach of creating more complex polycyclic systems offers another avenue for the development of novel therapeutic agents based on the this compound scaffold.

Correlation of Physicochemical Properties (e.g., Lipophilicity) with Biological Activity and Cellular Uptake

The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Among these properties, lipophilicity is a critical parameter that influences a molecule's ability to traverse cellular membranes and interact with its biological target. mdpi.comijcce.ac.ir In the context of this compound and its derivatives, understanding the relationship between lipophilicity, biological activity, and cellular uptake is crucial for designing more effective therapeutic agents.

The unsubstituted N-benzyl derivative (Compound 8a) was identified as the most potent Src kinase inhibitor in its series, with GI50 values of 1.34 µM and 2.30 µM in two different cell lines. chapman.educhapman.edu However, structure-activity relationship studies revealed that the introduction of substituents onto the benzyl ring, which generally increases lipophilicity, was critical for maximizing anticancer activity against various human cancer cell lines. chapman.edu For instance, derivatives with a 4-fluoro (Compound 8b), 3,4-dichloro (Compound 8d), or 4-methyl (Compound 8e) substituent on the benzyl ring demonstrated significant inhibition of cell proliferation. chapman.edu

The data from these studies underscores the complex interplay between a compound's structure, its physicochemical properties, and its ultimate biological efficacy. While a certain level of lipophilicity is essential for cellular penetration, it must be carefully balanced to maintain adequate solubility and avoid off-target effects.

Table 1: Structure-Activity Relationship of Selected N-Benzyl Substituted Thiazolyl Acetamide Derivatives

Computational and Theoretical Studies on N 5 Benzyl 1,3 Thiazol 2 Yl Acetamide Analogues

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, shedding light on the fundamental principles of molecular recognition.

The binding mode of N-(5-benzyl-1,3-thiazol-2-yl)acetamide analogues within the active sites of protein targets is stabilized by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.comnih.gov The specific nature of these interactions dictates the binding affinity and selectivity of the compound.

Hydrogen bonds are crucial for molecular recognition and the stability of ligand-protein complexes. mdpi.comnih.gov For instance, in studies of thiazole (B1198619) and thiadiazole derivatives targeting the human adenosine (B11128) A3 receptor, the acetamido group plays a significant role. The nitrogen of the thiazole ring can act as a hydrogen bond acceptor, forming interactions with amino acid residues like asparagine (Asn). brieflands.com In one docking study of an imidazo[2,1-b] mdpi.commdpi.comnih.govthiadiazole derivative with Fer kinase, the molecule was anchored in the active site by five intermolecular hydrogen bonds with residues Asn 573, Asp 702, Arg 688, and Asp 644. biointerfaceresearch.com The amide N-H group in the acetamide (B32628) moiety is a classic hydrogen bond donor, while the carbonyl oxygen (C=O) is a prominent acceptor, both readily participating in interactions with the protein's backbone or side-chain residues. nih.gov

Table 1: Examples of Ligand-Protein Interactions in Thiazole Analogues

| Interacting Ligand Group | Protein Residue(s) | Type of Interaction | Reference |

| Thiazole Nitrogen | Asn | Hydrogen Bond | brieflands.com |

| Amide Linkage | Asn 573, Asp 702, Arg 688 | Hydrogen Bonds | biointerfaceresearch.com |

| Benzene/Phenyl Ring | Trp 108, Ala 107, Ile 98 | Pi-Pi Stacking, Pi-Alkyl | mdpi.com |

| Methyl of Acetamide | Ile 253 | Hydrophobic Interaction | brieflands.com |

Binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Molecular docking programs calculate scores that estimate this affinity, with more negative values indicating stronger binding.

For thiazole and thiadiazole derivatives, docking studies have predicted a range of binding affinities against various protein targets, particularly kinases and other enzymes implicated in cancer. mdpi.combrieflands.com For example, a series of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives were evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B). The most potent compound, 7e, exhibited a binding energy of -7.35 kcal/mol, indicating a high affinity for the PTP1B active site. youtube.com In another study on imidazo[2,1-b] mdpi.commdpi.comnih.govthiadiazole carboxamides as potential Fer kinase inhibitors, binding energies ranged from -7.9 kcal/mol to a more favorable -8.9 kcal/mol for the most active compound. biointerfaceresearch.com

These predicted affinities often correlate with experimentally determined inhibitory concentrations (e.g., IC50 values). For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives were synthesized and tested for anticancer activity, with molecular docking performed on Abl and Src tyrosine kinases to rationalize their biological activity. brieflands.com Similarly, docking of thiazolidinone derivatives into various Toxoplasma gondii protein targets revealed that kinase proteins were preferred, with the ROP18 kinase showing the best binding affinities. nih.gov

Table 2: Predicted Binding Affinities for Thiazole Analogues

| Compound/Analogue Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| 5-benzylidene-thiazolidine-2,4-dione | PTP1B | -7.35 | youtube.com |

| Imidazo[2,1-b] mdpi.commdpi.comnih.govthiadiazole | Fer Kinase | -8.9 | biointerfaceresearch.com |

| Tetrahydroisoquinoline derivative | HSP90 | -6.8 | researchgate.net |

| Triazole-acetamide conjugate | c-Kit Tyrosine Kinase | -176.749 (Note: Value as reported, may use a different scoring function) | nih.gov |

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties, including electronic, spectroscopic, and reactivity parameters. researchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates that intramolecular charge transfer can occur more readily. DFT calculations for various thiazole and thiadiazole derivatives have been performed to determine these values. For example, a DFT study on a series of 2-(2-hydrazineyl)thiazole derivatives using the B3LYP/6-311G(d,p) basis set showed varying HOMO-LUMO gaps, indicating differences in their chemical reactivity. kbhgroup.in In another study of a benzyl-hydrazinecarbodithioate derivative, the calculated HOMO-LUMO energy gap was found to be very low (-0.08657 eV), suggesting high chemical reactivity and polarizability. nih.gov Calculations for a 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) derivative yielded an energy gap of 5.52 eV. nih.gov The distribution of the HOMO and LUMO orbitals across the molecular structure reveals the regions most involved in electron donation and acceptance, respectively. For (1-benzyl)-2-(2-alkylaminothiazol-4-yl)benzimidazole analogues, the HOMO orbitals were found to be localized on the benzimidazole (B57391) ring, while the LUMO orbitals were situated on the thiazole substitution. niscpr.res.in

Table 3: Calculated HOMO-LUMO Energy Gaps for Thiazole Analogues

| Compound/Analogue Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

| Benzyl-hydrazinecarbodithioate derivative | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | - | - | 5.52 | nih.gov |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

DFT calculations are highly effective for predicting vibrational spectra (e.g., FT-IR and Raman). nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. The Potential Energy Distribution (PED) analysis is used to provide a detailed description of the contribution of individual internal coordinates (like stretching, bending, and torsion) to each normal vibrational mode. niscpr.res.innih.gov

For thiazole acetamide analogues, key vibrational modes include the N-H stretch, C=O stretch of the amide group, C-N stretching, and various vibrations associated with the thiazole and benzyl (B1604629) rings. For example, in a study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, C-H stretching vibrations were observed in the range of 3123–2927 cm⁻¹ using the B3LYP/6-311++G(d,p) method. mdpi.com The amide C=O stretching vibration is typically a strong band in the IR spectrum, often appearing in the region of 1700-1630 cm⁻¹. The N-H stretching vibration is generally found in the 3500–3300 cm⁻¹ range. researchgate.net The precise positions of these bands are influenced by the electronic environment and intermolecular interactions, such as hydrogen bonding. Comparing the theoretically predicted frequencies (often scaled to correct for anharmonicity and basis set deficiencies) with experimental data provides a robust method for structural confirmation. nih.gov

Table 4: Predicted Vibrational Frequencies for Key Functional Groups in Related Structures

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Method | Reference |

| N-H | Stretching | 3450 (scaled) | B3LYP/6–311++G(d,p) | researchgate.net |

| C-H (aromatic) | Stretching | 3123-3009 | B3LYP/6-311++G(d,p) | mdpi.com |

| C=O (amide) | Stretching | 1708 (mixed mode) | B3LYP/6-311++G(d,p) | mdpi.com |

| C-N | Stretching | 1452-1418 | B3LYP/6–311++G(d,p) | researchgate.net |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. mdpi.comresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential. researchgate.net

For this compound analogues, MESP analysis can identify the most reactive sites for intermolecular interactions. niscpr.res.in The negative potential is generally concentrated around electronegative atoms, such as the carbonyl oxygen and the nitrogen atoms of the thiazole ring. nih.govnih.gov These sites are the primary locations for hydrogen bond acceptance. Conversely, the positive potential is typically found around the hydrogen atoms, particularly the amide N-H proton, making it a key site for hydrogen bond donation. nih.gov This detailed mapping of the electronic landscape provides crucial insights into how the molecule will interact with biological targets, complementing the findings from molecular docking studies. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical basis of the structure and function of biomolecules. By simulating the interactions and movements of atoms and molecules over time, MD can reveal the dynamic behavior of a ligand within the binding site of a biological target, such as an enzyme.

In a study on a series of thioxothiazolidinyl-acetamide derivatives, which are structurally related to this compound, MD simulations were employed to investigate their potential as urease inhibitors. nih.govresearchgate.net The simulations were conducted to understand the stability and interaction patterns of the most potent compounds within the active site of the urease enzyme.

Detailed Research Findings:

The primary goal of the MD simulations was to assess the stability of the ligand-protein complex and to identify the key amino acid residues involved in the binding. The root mean square deviation (RMSD) of the protein and ligand atoms was monitored throughout the simulation. A stable RMSD value over time is indicative of a stable binding mode.

For the most active compound in the series, N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide, the MD simulation revealed that the compound remained well-accommodated within the binding pocket of the enzyme. researchgate.net The simulation data highlighted the crucial role of specific interactions, such as hydrogen bonds and hydrophobic interactions, in stabilizing the complex. For instance, the acetamide moiety could be observed forming hydrogen bonds with key residues in the active site, while the benzyl group engaged in hydrophobic interactions.

The insights gained from such MD simulations are invaluable for the rational design of more potent analogues. By understanding the dynamic nature of the binding, modifications can be proposed to enhance the interactions with the target, leading to improved biological activity.

Table 1: Representative Data from MD Simulations of a Thioxothiazolidinyl-acetamide Analogue

| Simulation Parameter | Observation | Implication |

| RMSD of Protein Backbone | Stable fluctuation around a mean value | The overall protein structure is not significantly perturbed by ligand binding. |

| RMSD of Ligand | Low and stable value | The ligand maintains a consistent binding pose within the active site. |

| Key Interacting Residues | Identified specific amino acids | Provides a roadmap for designing analogues with enhanced interactions. |

| Hydrogen Bond Analysis | Persistent hydrogen bonds observed | Highlights critical interactions for ligand affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds.

While a specific QSAR study on this compound was not found, the principles of QSAR can be illustrated by examining studies on other classes of compounds. For example, a QSAR study on a series of 1,5-N,N'-disubstituted-2-(substituted benzenesulphonyl) glutamamides as antitumor agents revealed the importance of electronic and steric factors for their activity. nih.gov

Detailed Research Findings:

In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a series. These descriptors can be electronic (e.g., Hammett constants), steric (e.g., molar refractivity), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values).

For the glutamamide (B1671657) analogues, the QSAR model indicated that electron-donating groups on the phenyl ring were favorable for antitumor activity. nih.gov The model also showed that the molecular volume and steric factors at a specific position played a significant role in the ligand-receptor interactions. nih.gov

A hypothetical QSAR study on this compound analogues would involve synthesizing a series of derivatives with variations at different positions of the molecule, such as the benzyl group or the acetamide moiety. The biological activity of these compounds would be determined, and a QSAR model would be developed to identify the key structural requirements for activity. Such a model would be a valuable tool for guiding the synthesis of more potent compounds.

Table 2: Hypothetical Descriptors for a QSAR Study of this compound Analogues

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Hammett Constant (σ) | Electronic effect of substituents on the benzyl ring. |

| Steric | Molar Refractivity (MR) | Size and polarizability of substituents. |

| Hydrophobic | Partition Coefficient (logP) | Lipophilicity of the molecule. |

| Topological | Wiener Index | Molecular branching and size. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Derivatives

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. Poor ADME properties are a major cause of drug failure in clinical trials, so it is crucial to assess these properties early in the drug discovery process.

For derivatives of this compound, in silico ADME profiling can provide valuable information about their potential as drug candidates. While specific data for this compound is not available, studies on other thiazole derivatives have demonstrated the utility of this approach. For instance, in silico ADME studies of novel thiazolidin-2,4-dione derivatives revealed that the compounds were likely to have good oral bioavailability. nih.gov

Detailed Research Findings:

A typical in silico ADME profile includes the prediction of a wide range of properties. These can be broadly categorized as follows:

Absorption: Properties such as aqueous solubility, intestinal absorption, and cell permeability are predicted. Lipinski's Rule of Five is often used as a preliminary screen for oral bioavailability.

Distribution: Parameters like plasma protein binding and blood-brain barrier penetration are estimated.

Metabolism: The potential for metabolism by cytochrome P450 enzymes is assessed.

Excretion: The likely route of excretion is predicted.

For a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, in silico ADME predictions were used to evaluate their drug-like properties. nih.gov The results of such studies can help to identify potential liabilities, such as poor absorption or rapid metabolism, that may need to be addressed through chemical modification.

Table 3: Representative In Silico ADME Parameters for Drug Discovery

| ADME Parameter | Desired Range/Value | Significance |

| Molecular Weight | < 500 Da | Influences absorption and distribution. |

| logP | < 5 | A measure of lipophilicity, affecting absorption and solubility. |

| Hydrogen Bond Donors | < 5 | Affects membrane permeability. |

| Hydrogen Bond Acceptors | < 10 | Affects membrane permeability. |

| Aqueous Solubility | High | Important for absorption and formulation. |

| Human Intestinal Absorption | > 80% | A key factor for oral bioavailability. |

Future Research Directions and Therapeutic Potential

Optimization of the N-(5-benzyl-1,3-thiazol-2-yl)acetamide Scaffold for Enhanced Bioactivity

The core structure of this compound is ripe for optimization to enhance its biological activity. Research into related compounds, specifically thiazolyl N-benzyl-substituted acetamide (B32628) derivatives, provides a clear roadmap for structure-activity relationship (SAR) studies. These studies systematically alter parts of the molecule to observe the effect on biological potency.

A key example lies in the investigation of derivatives where the pyridine (B92270) ring of a known Src kinase inhibitor, KX2-391, was replaced with a thiazole (B1198619) ring. chapman.educhapman.edu This modification, while resulting in a decrease in activity compared to the original pyridine-based drug, confirmed that the N-benzyl thiazolyl acetamide scaffold retains significant inhibitory activity against c-Src kinase. chapman.edu Further optimization has focused on substitutions on the N-benzyl group. For instance, the unsubstituted N-benzyl derivative showed the most promise in inhibiting c-Src kinase in specific cell lines. chapman.educhapman.edu The introduction of substituents like a fluoro or methyl group at position 4 of the benzyl (B1604629) ring led to a discernible decrease in inhibitory activity, highlighting the sensitivity of the molecule's bioactivity to structural changes. chapman.edu

These findings suggest that future optimization efforts should focus on a wider array of substitutions on both the benzyl and thiazole rings to fine-tune the molecule's interaction with its biological targets.

Table 1: Src Kinase Inhibitory Activity of N-Benzyl Substituted Thiazolyl Acetamide Derivatives This table presents data on how different substitutions on the N-benzyl group of a thiazolyl acetamide core affect its ability to inhibit Src kinase, measured by GI50 values in two different cell lines.

| Compound | N-Benzyl Substituent | GI50 in NIH3T3/c-Src527F (μM) | GI50 in SYF/c-Src527F (μM) |

| 8a | Unsubstituted | 1.34 | 2.30 |

| 8b | 4-Fluoro | 1.49 | 2.51 |

| 8e | 4-Methyl | 5.25 | 13.02 |

Data sourced from European Journal of Medicinal Chemistry. chapman.edu

Exploration of Novel Molecular Targets and Mechanistic Pathways

While initial research has identified c-Src kinase as a potential molecular target for this class of compounds, the versatility of the thiazole scaffold suggests that other targets and mechanisms may be discovered. chapman.educhapman.edu Src kinases are pivotal in regulating cell proliferation, differentiation, and motility, making them attractive targets for anticancer therapies. brieflands.com The this compound scaffold, by targeting Src, could form the basis of agents that disrupt these cellular processes in cancer cells.

Furthermore, research on structurally similar N-(thiazol-2-yl)-benzamide analogs has identified an entirely different molecular target: the Zinc-Activated Channel (ZAC). semanticscholar.orgnih.gov ZAC is a unique member of the Cys-loop receptor superfamily of ligand-gated ion channels. semanticscholar.orgnih.gov Analogs of the thiazole scaffold have been shown to act as selective ZAC antagonists, functioning as negative allosteric modulators. semanticscholar.orgnih.gov This discovery opens a new avenue for research, suggesting that derivatives of this compound could be developed to target neurological or physiological processes governed by ZAC, which are currently not well understood. semanticscholar.org Future studies should therefore include broad screening panels to identify other potential protein interactions and elucidate the downstream signaling pathways affected by this compound.

Development of Specific Therapeutic Agents Based on the Core Structure

The development of specific therapeutic agents from the this compound core is a tangible goal. The journey of KX2-391, a highly selective Src substrate binding site inhibitor, serves as a blueprint. chapman.educhapman.edu Although KX2-391 itself contains a pyridine ring, the demonstrated activity of its thiazole-based counterparts provides a strong rationale for their development as potential anticancer agents. chapman.educhapman.edu

The synthesis of new derivatives is a critical step. For example, novel N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides have been synthesized and screened for anticancer activity. semanticscholar.org This demonstrates the chemical tractability of the core structure for creating diverse libraries of new chemical entities for drug discovery programs. semanticscholar.org The development pipeline would involve lead optimization, preclinical testing, and eventually clinical trials for the most promising candidates derived from the this compound scaffold.

Application of Combinatorial Chemistry and High-Throughput Screening in Lead Discovery

The discovery of biologically active molecules based on the this compound scaffold is greatly accelerated by modern drug discovery techniques. Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds by systematically combining different chemical building blocks. tandfonline.com For instance, various amines, carboxylic acids, and other substituents can be attached to the core thiazole structure to generate thousands of unique derivatives. nih.gov

These libraries can then be assessed using high-throughput screening (HTS), where thousands of compounds are tested in parallel for their activity against a specific biological target. wikipedia.org This approach was successfully used to identify the initial N-(thiazol-2-yl)-benzamide analog that acts as a ZAC antagonist from a larger compound library. nih.govnih.gov Applying HTS to libraries built around the this compound core could efficiently identify lead compounds with high potency and selectivity for various targets, including kinases and ion channels. nih.gov

Potential Applications in Material Science as a Building Block

Beyond its therapeutic potential, the this compound molecule and its core thiazole structure have promising applications in material science. Thiazole and its fused-ring derivatives, like thiazolo[5,4-d]thiazoles, are recognized as valuable building blocks for the synthesis of organic semiconductors. rsc.orgresearchgate.net

The key properties of the thiazole ring that make it attractive for this purpose include:

Rigid Planarity: The flat structure of the thiazole ring facilitates efficient intermolecular π–π stacking, which is crucial for charge transport in organic electronic materials. rsc.orgresearchgate.net

Electron-Deficient Nature: The presence of nitrogen and sulfur heteroatoms makes the thiazole system electron-deficient, a desirable property for n-type semiconductors used in organic photovoltaics and other electronic devices. rsc.orgresearchgate.net

Chemical Stability: The aromatic nature of the thiazole ring imparts high oxidative stability. rsc.org

These characteristics mean that this compound could serve as a monomer or a functional component in the synthesis of novel polymers and conjugated materials for applications in plastic electronics, organic light-emitting diodes (OLEDs), and organic solar cells. lifechemicals.comrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-benzyl-1,3-thiazol-2-yl)acetamide, and how are reaction conditions optimized?

- Methodology : The synthesis involves reacting 2-amino-5-benzylthiazole with chloroacetyl chloride in dioxane, catalyzed by triethylamine at 20–25°C. Post-reaction, the product is precipitated with water, filtered, and recrystallized from ethanol-DMF mixtures. Key parameters include stoichiometric control of reagents, inert reaction environments, and purification via chromatography (if impurities persist) .

- Critical Data : Yield improvements (e.g., 85–86%) are achieved by adjusting reaction time (4–24 hours) and solvent polarity .

Q. How is the compound characterized structurally and chemically post-synthesis?

- Methodology : Use ¹H/¹³C NMR to confirm acetamide and benzyl group integration (e.g., δ 7.31–7.17 ppm for aromatic protons, δ 4.01 ppm for benzyl CH₂). IR spectra validate carbonyl stretches (~1650 cm⁻¹ for acetamide). LC-MS confirms molecular weight (e.g., m/z 287 [M+H]⁺) . Elemental analysis ensures purity (e.g., C: 58.72%, H: 4.93%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., COX-1 vs. COX-2 inhibition)?

- Methodology : Perform comparative SAR studies by synthesizing analogs with substituent variations (e.g., halogenation at the benzyl group or acetamide chain modification). Use in vitro COX inhibition assays (e.g., platelet aggregation tests) and molecular docking to assess binding affinities. For example, thiazole derivatives with methoxyphenoxy groups show non-selective COX inhibition (IC₅₀ ~9–11 µM), while selective COX-2 inhibition correlates with bulkier substituents .

- Data Analysis : Compare IC₅₀ values across analogs and validate via crystallographic studies of enzyme-ligand interactions .

Q. How do crystallographic features influence the compound’s bioactivity?

- Methodology : Employ single-crystal X-ray diffraction (SHELXL refinement) to resolve hydrogen-bonding networks (e.g., N–H···N interactions at 2.89 Å) and π-π stacking. For thiazole-acetamides, planar conformations enhance binding to hydrophobic enzyme pockets (e.g., 15-LOX) .

- Critical Observations : Centrosymmetric dimers stabilize the crystal lattice, while non-classical C–H···F/O interactions improve thermal stability .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

- Methodology : Optimize HPLC (C18 column, acetonitrile/water gradient) or LC-MS for trace impurity detection. Use TLC (silica gel, ethyl acetate/hexane) for rapid purity checks. Stability studies under acidic/basic conditions (pH 2–12, 37°C) reveal hydrolytic degradation pathways (e.g., acetamide cleavage) .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in multi-step syntheses?

- Solutions :

- Introduce coupling agents (e.g., DCC) for acetamide bond formation .

- Optimize solvent polarity (DMF for polar intermediates, toluene for non-polar steps) .

- Monitor intermediates via inline FTIR to identify incomplete reactions .

Q. What computational tools predict biological activity and guide experimental design?

- Tools :

- PASS Program : Predicts antimicrobial/anticancer potential based on structural descriptors (e.g., thiazole’s electron-deficient ring) .

- Molecular Docking (AutoDock Vina) : Models interactions with targets like 15-LOX, highlighting hydrophobic residues (e.g., Leu503, Phe177) as critical binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.